molecular formula C16H9BrClNO2 B2739051 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 342017-94-1

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B2739051
CAS No.: 342017-94-1
M. Wt: 362.61
InChI Key: LCUJVPKQAPUUAQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a bromophenylboronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloroquinoline moieties can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring and the carboxylic acid group.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, sulfonyl chlorides).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the quinoline ring and carboxylic acid group.

    Coupling Reactions: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

    Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new drugs.

    Materials Science: Quinoline derivatives can be used as building blocks for the synthesis of organic semiconductors and other advanced materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the bromophenyl and chloroquinoline moieties may enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-chloroquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position.

    2-(4-Bromophenyl)-quinazolin-4(3H)-one: Similar structure but with a quinazolinone core instead of a quinoline core.

    4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the quinoline core.

Uniqueness

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of the bromophenyl, chloroquinoline, and carboxylic acid moieties. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJVPKQAPUUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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